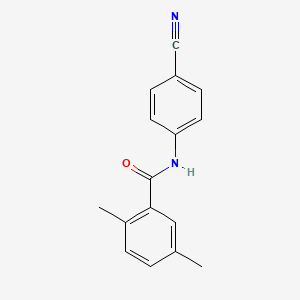
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1-ethylpropyl)acetamide
Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1-ethylpropyl)acetamide is a useful research compound. Its molecular formula is C14H21N5O3 and its molecular weight is 307.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.16443955 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and MAO-B Inhibitory Activities
One of the prominent applications of this compound is in neuroprotection and monoamine oxidase B (MAO-B) inhibition. A study by Mitkov et al. (2022) demonstrated the synthesis of a series of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, including a variant of this compound. It was identified for its low neurotoxicity and high neuroprotection, along with a notable MAO-B inhibitory activity of 28% (Mitkov et al., 2022).
Antitumor Activity
Sultani et al. (2017) explored a series of similar compounds for their antitumor activities. They evaluated their effects on breast cancer (MCF7) and leukemic cancer (K562) cell lines. The study indicated that these purine-based compounds might inhibit oncogenic tyrosine kinases, a crucial factor in cancer treatment (Sultani et al., 2017).
Antimicrobial and Antioxidant Properties
In 2021, Verma et al. reported the synthesis of similar compounds, noting their antimicrobial, antioxidant, and anticancer properties. This study highlighted specific compounds showing higher activity against certain bacteria and fungi, as well as significant cytotoxic activity against various cancer cell lines (Verma et al., 2021).
Optical Properties and Absolute Configuration
The study of optical properties and absolute configurations of similar compounds was conducted by Ivanova and Spiteller in 2011. They focused on the stereochemical characterization and theoretical evaluation of optical phenomena, which is essential for drug discovery and the design of functionalized nucleosides (Ivanova & Spiteller, 2011).
Selective Antagonist Ligand for A2B Adenosine Receptors
Baraldi et al. (2004) synthesized a variant of this compound as a selective antagonist ligand for A2B adenosine receptors. This radioligand showed promising binding affinity, which is useful for pharmacological characterization of the A2B adenosine receptor subtype (Baraldi et al., 2004).
Bronchodilating Activity
Peikov et al. (1995) examined the broncholytic effect of similar compounds. They found that one compound in particular exhibited a strong bronchodilating effect, which could be significant in treating conditions like asthma (Peikov et al., 1995).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-pentan-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-5-9(6-2)16-10(20)7-19-8-15-12-11(19)13(21)18(4)14(22)17(12)3/h8-9H,5-7H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZZBCWVNMSLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(aminosulfonyl)phenyl]-2-(benzylthio)acetamide](/img/structure/B5819856.png)


![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)



![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)


![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)
